4/'-fluorobiphenyl-4-carboxaMide
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Overview
Description
4’-fluorobiphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure and a carboxamide group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-fluorobiphenyl-4-carboxamide typically involves the following steps:
Synthesis of 4’-fluorobiphenyl: This can be achieved through a Suzuki coupling reaction between 4-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate.
Formation of 4’-fluorobiphenyl-4-carboxylic acid: The 4’-fluorobiphenyl is then subjected to a Friedel-Crafts acylation reaction using a carboxylic acid derivative, such as 4-chlorocarbonylbenzoic acid, in the presence of a Lewis acid catalyst like aluminum chloride.
Conversion to 4’-fluorobiphenyl-4-carboxamide: The final step involves the conversion of the carboxylic acid to the carboxamide using reagents such as thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of 4’-fluorobiphenyl-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-fluorobiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4’-fluorobiphenyl-4-carboxylic acid.
Reduction: 4’-fluorobiphenyl-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-fluorobiphenyl-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-fluorobiphenyl-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4’-chlorobiphenyl-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
4’-bromobiphenyl-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.
4’-methylbiphenyl-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4’-fluorobiphenyl-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
184842-68-0 |
---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.2230032 |
Synonyms |
4/'-fluorobiphenyl-4-carboxaMide |
Origin of Product |
United States |
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